molecular formula C19H15N3O3S3 B2768792 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 941959-76-8

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2768792
CAS No.: 941959-76-8
M. Wt: 429.53
InChI Key: XOBMVKCWVCWDCD-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H15N3O3S3 and its molecular weight is 429.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electrophysiological Activity

Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting the potential of the imidazolyl moiety as a replacement for methylsulfonylamino groups to produce class III electrophysiological activity. This research underscores the compound's relevance in developing treatments for arrhythmias, showcasing its utility in medicinal chemistry Morgan et al., 1990.

Antimicrobial and Antifungal Applications

A study by Kobzar, Sych, and Perekhoda (2019) expanded the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, revealing that certain derivatives exhibit significant antimicrobial and antifungal activities. This suggests the compound's potential use in developing new antimicrobial agents Kobzar, Sych, & Perekhoda, 2019.

Anticancer Evaluation

Research by Ravinaik et al. (2021) into the design, synthesis, and anticancer evaluation of substituted N-phenylbenzamides, including structural variations similar to the compound , demonstrated moderate to excellent anticancer activities against several cancer cell lines. These findings suggest a promising avenue for the development of new anticancer therapies Ravinaik et al., 2021.

Carbonic Anhydrase Inhibition

The synthesis and characterization of metal complexes of heterocyclic sulfonamide, as studied by Büyükkıdan et al. (2013), provided insights into the compound's inhibitory properties against carbonic anhydrase, a key enzyme involved in various physiological functions. This research indicates potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness Büyükkıdan et al., 2013.

Supramolecular Gelators

A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives as new series of supramolecular gelators highlighted the role of methyl functionality and S⋯O interaction in gelation behavior. This research points to the compound's potential utility in the design of new materials with specific physical properties Yadav & Ballabh, 2020.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S3/c1-2-28(24,25)13-9-7-12(8-10-13)17(23)22-19-21-15(11-26-19)18-20-14-5-3-4-6-16(14)27-18/h3-11H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBMVKCWVCWDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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